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Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B363895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
methylquinoline, a key heterocyclic compound relevant in various fields of chemical and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
8-methylquinoline. The data presented here were obtained in deuterated chloroform (CDCI3)
with tetramethylsilane (TMS) as the internal standard.

'H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen
atoms in the molecule. The aromatic protons of the quinoline ring system and the protons of the
methyl group are distinctly observed.

Table 1: *H NMR Spectroscopic Data for 8-Methylquinoline
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.94 dd 4.2,1.7 H-2

8.11 dd 8.3,1.7 H-4

7.64 d 8.1 H-5

7.57 d 7.1 H-7

7.44 dd 8.1,7.1 H-6

7.38 dd 8.3,4.2 H-3

2.83 S -CHs

Note: Data is a compilation from spectra recorded at 89.56 MHz and 399.65 MHz.[1]

3C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The spectrum

of 8-methylquinoline shows ten distinct signals corresponding to its ten carbon atoms.

Table 2: 13C NMR Spectroscopic Data for 8-Methylquinoline
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Chemical Shift (8) ppm Assignment
149.8 C-2
146.5 C-8a
136.2 C-4
132.5 C-8
128.9 C-5
127.3 C-4a
126.3 C-6
125.9 C-7
121.1 C-3
17.8 -CHs

Note: Assignments are based on published data and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The spectrum of 8-methylquinoline is characterized by
absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of
the methyl group.

Table 3: Principal IR Absorption Bands for 8-Methylquinoline
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Wavenumber (cm~—?) Vibration Type Functional Group
3050 - 3000 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Aliphatic (CHs)
1600 - 1450 C=C Stretch Aromatic Ring

1465 C-H Bend Aliphatic (CHs)

850 - 750 C-H Bend (out-of-plane) Aromatic

Note: Data is interpreted from typical values for substituted quinolines and publicly available
spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (El) is a common method for analyzing compounds like 8-
methylquinoline.

Table 4: Mass Spectrometry Data (Electron lonization) for 8-Methylquinoline

mlz Relative Intensity (%) Proposed Fragment
143 100 [M]* (Molecular lon)

142 44 [M-H]*

128 - [M-CHs]*

115 15 [M-H-HCN]* or [M-C2H2]*
144 11 [M+H]* (Isotopic Peak)

Note: Data is compiled from publicly available mass spectra.[2] The molecular ion peak at m/z
143 confirms the molecular weight of 8-methylquinoline. The fragmentation pattern is
consistent with the stable aromatic quinoline structure.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 25 mg of 8-methylquinoline in 0.5 mL of
deuterated chloroform (CDCIs).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

Data Acquisition: Acquire *H and *3C NMR spectra on a suitable NMR spectrometer (e.g.,
400 MHz). For *H NMR, standard acquisition parameters are typically sufficient. For 13C
NMR, a proton-decoupled experiment is standard.

IR Spectroscopy (Neat Sample)

Sample Preparation: As 8-methylquinoline is a liquid at room temperature, a "neat"
spectrum can be obtained. Place one to two drops of the pure liquid between two potassium
bromide (KBr) or sodium chloride (NacCl) salt plates.

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer
and acquire the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample
is vaporized in the ion source.

lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are separated by the mass analyzer based on their
mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations
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The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques in determining the structure of 8-methylquinoline.
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Caption: General experimental workflow for the spectroscopic analysis of 8-methylquinoline.
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Caption: Logical relationship of spectroscopic data to the structural elucidation of 8-

methylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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interpretation-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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